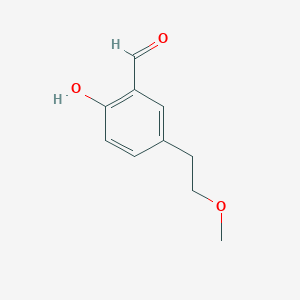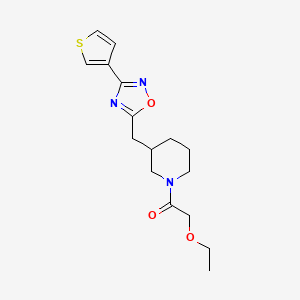
Ethyl 4-(difluoromethyl)-3-fluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(difluoromethyl)-3-fluorobenzoate is an organic compound that belongs to the class of fluorinated benzoates This compound is characterized by the presence of both difluoromethyl and fluorine substituents on the benzene ring, which significantly influence its chemical properties and reactivity
Mechanism of Action
Target of Action
Ethyl 4-(difluoromethyl)-3-fluorobenzoate is a chemical compound that is used commercially as an intermediate to several fungicides . The primary targets of this compound are enzymes involved in the biochemical pathways of certain fungi, particularly those that act by inhibiting succinate dehydrogenase (SDHI) .
Mode of Action
The mode of action of this compound involves its interaction with these target enzymes. It binds to the active sites of these enzymes, inhibiting their function and disrupting the normal biochemical processes of the fungi. This results in the inhibition of fungal growth and reproduction .
Biochemical Pathways
This compound affects the biochemical pathways related to the metabolism of fungi. Specifically, it inhibits the succinate dehydrogenase enzyme, which plays a crucial role in the citric acid cycle, also known as the Krebs cycle . This cycle is essential for the production of ATP, the main energy source for cellular processes. By inhibiting this enzyme, this compound disrupts the energy production of the fungi, leading to their death .
Pharmacokinetics
Based on its chemical properties, it is expected to have a low aqueous solubility and a low volatility . These properties may impact its bioavailability, as well as its distribution within the environment and organisms .
Result of Action
The result of the action of this compound is the inhibition of fungal growth and reproduction. By disrupting the energy production of the fungi, it leads to their death . This makes it an effective fungicide, particularly against fungi that are resistant to other types of fungicides .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its efficacy and stability may be affected by factors such as temperature, pH, and the presence of other chemicals in the environment . More research is needed to fully understand how these factors influence the action of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(difluoromethyl)-3-fluorobenzoate typically involves the difluoromethylation of a suitable benzoate precursor. One common method is the metal-mediated stepwise difluoromethylation reaction, where difluoromethylation reagents are used to introduce the difluoromethyl group onto the aromatic ring . The reaction conditions often involve the use of metal catalysts such as palladium or copper, along with appropriate ligands and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using advanced catalytic systems. These processes are designed to be efficient and cost-effective, ensuring high yields and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(difluoromethyl)-3-fluorobenzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
Ethyl 4-(difluoromethyl)-3-fluorobenzoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of agrochemicals, materials science, and other industrial applications.
Comparison with Similar Compounds
Ethyl 4-(difluoromethyl)-3-fluorobenzoate can be compared with other fluorinated benzoates, such as:
- Ethyl 4-(trifluoromethyl)-3-fluorobenzoate
- Ethyl 4-(difluoromethyl)-3-chlorobenzoate
- Ethyl 4-(difluoromethyl)-3-bromobenzoate
These compounds share similar structural features but differ in the nature and position of the substituents on the benzene ring. The unique combination of difluoromethyl and fluorine substituents in this compound imparts distinct chemical properties and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
ethyl 4-(difluoromethyl)-3-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-2-15-10(14)6-3-4-7(9(12)13)8(11)5-6/h3-5,9H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZVATHSVUMTIIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)C(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1417459-60-9 |
Source


|
| Record name | ethyl 4-(difluoromethyl)-3-fluorobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}hexanamide](/img/structure/B2724406.png)
![N-(4-methylphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2724407.png)



![ethyl 2-[8-(2,5-dimethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate](/img/structure/B2724413.png)




![3-[1-(4-Methylphthalazin-1-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2724425.png)
![4-Amino-N-[2-(dimethylamino)ethyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2724426.png)
![2-({1-[(3,5-Difluorophenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine](/img/structure/B2724427.png)
![3-(3-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)isochroman-1-one](/img/structure/B2724429.png)
